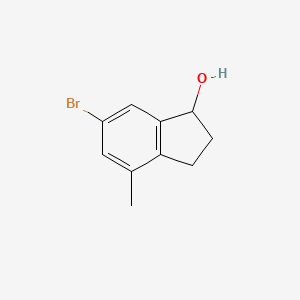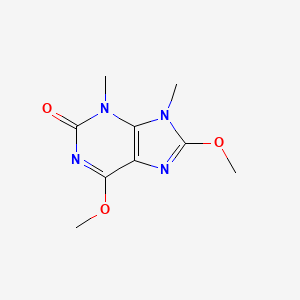
1-(2,5-Dimethoxy-3-nitrophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-二甲氧基-3-硝基苯基)乙酮是一种有机化合物,分子式为C10H11NO5。它是苯乙酮的衍生物,其中苯环被两个甲氧基和一个硝基取代。该化合物以其在化学和生物学等各个科学研究领域的应用而闻名。
准备方法
合成路线和反应条件: 1-(2,5-二甲氧基-3-硝基苯基)乙酮可以通过多种方法合成。一种常见的方法是硝化1-(2,5-二甲氧基苯基)乙酮。该反应通常使用浓硫酸和硝酸的混合物,在苯环的3位引入硝基。该反应在受控的温度条件下进行,以避免过度硝化和产物的降解。
工业生产方法: 在工业环境中,1-(2,5-二甲氧基-3-硝基苯基)乙酮的生产可能涉及大规模硝化工艺,并采用优化的反应条件以确保高产率和纯度。使用连续流动反应器和先进的提纯技术,如重结晶和色谱法,可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型: 1-(2,5-二甲氧基-3-硝基苯基)乙酮会发生各种化学反应,包括:
还原: 硝基可以用还原剂(如在催化剂(例如钯碳)存在下的氢气或锡(II)氯化物等化学还原剂)还原成氨基。
取代: 甲氧基可以在适当条件下参与亲核取代反应,其中它们被其他官能团取代。
氧化: 乙酮部分可以用强氧化剂(如高锰酸钾)氧化成羧酸。
常用试剂和条件:
还原: 钯碳上的氢气,盐酸中的锡(II)氯化物。
取代: 在碱存在下的卤化物或胺等亲核试剂。
氧化: 酸性或碱性介质中的高锰酸钾。
主要产物:
还原: 1-(2,5-二甲氧基-3-氨基苯基)乙酮。
取代: 根据所用亲核试剂的不同,各种取代的衍生物。
氧化: 1-(2,5-二甲氧基-3-硝基苯基)乙酸。
科学研究应用
1-(2,5-二甲氧基-3-硝基苯基)乙酮在科学研究中具有多种应用:
化学: 它用作合成更复杂有机分子的中间体。它的官能团允许进一步的化学修饰,使其成为有机合成中宝贵的构建模块。
生物学: 该化合物可用于研究酶催化反应,特别是涉及硝基和甲氧基的那些反应。它作为研究酶促转化机制的模型底物。
医药: 对潜在药物应用的研究包括探索其衍生物的抗菌和抗癌活性。硝基的存在特别令人感兴趣,因为它具有潜在的生物活性。
工业: 它用于生产染料、颜料和其他特种化学品。其独特的结构允许开发具有特定性能的材料。
作用机制
1-(2,5-二甲氧基-3-硝基苯基)乙酮的作用机制涉及它通过其官能团与分子靶标的相互作用。硝基可以被还原形成反应性中间体,这些中间体可以与生物分子(如蛋白质和核酸)相互作用。甲氧基可以参与氢键和疏水相互作用,影响化合物的结合亲和力和特异性。乙酮部分可以作为亲电子中心,促进生物亲核试剂的亲核攻击。
相似化合物的比较
类似化合物:
1-(4,5-二甲氧基-2-硝基苯基)乙酮: 结构相似,但甲氧基和硝基的位置不同。
1-(3,4-二甲氧基-2-硝基苯基)乙酮: 另一种异构体,在苯环上的取代模式不同。
2,5-二甲氧基苯乙酮: 缺少硝基,使其在某些化学反应中反应性较低。
独特性: 1-(2,5-二甲氧基-3-硝基苯基)乙酮的独特性在于其官能团的特定位置,这赋予了其独特的化学反应性和生物活性。甲氧基和硝基分别在 2,5 和 3 位的组合,允许独特的相互作用和转化,这些相互作用和转化在其异构体或类似物中没有观察到。
属性
分子式 |
C10H11NO5 |
|---|---|
分子量 |
225.20 g/mol |
IUPAC 名称 |
1-(2,5-dimethoxy-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO5/c1-6(12)8-4-7(15-2)5-9(11(13)14)10(8)16-3/h4-5H,1-3H3 |
InChI 键 |
OOUOLSVUTCEZNC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C(=CC(=C1)OC)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11882517.png)
![N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine](/img/structure/B11882532.png)



